4-chloro-N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-chloro-N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a chlorophenyl-ethylcarbamoyl moiety. This structure combines a benzamide group (4-chlorobenzamide) with a functionalized thiazole ring, which is linked to a 2-(4-chlorophenyl)ethylcarbamoyl group.
Properties
IUPAC Name |
4-chloro-N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S/c21-15-5-1-13(2-6-15)9-10-23-18(26)11-17-12-28-20(24-17)25-19(27)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTWXBDBGCECMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a common benzamide-thiazole backbone with several analogs. Key structural variations among these compounds lie in the substituents on the thiazole ring and the benzamide moiety:
*Calculated based on molecular formulas.
Key Observations :
- The target compound’s 4-chlorophenyl-ethylcarbamoyl side chain distinguishes it from simpler analogs like the 4-methylphenyl derivative in . This bulky substituent may enhance binding to hydrophobic enzyme pockets.
- The benzothiazole analog () replaces the thiazole with a benzothiazole ring , altering electronic properties and bioavailability .
Insights :
- The thiazole-benzamide core is versatile, enabling interactions with viral enzymes (HIV RT) and kinases (CDKs) depending on substituents.
- The target compound’s chlorophenyl-ethylcarbamoyl group may enhance binding to hydrophobic targets, similar to kinase inhibitors in .
Physicochemical Properties
Spectroscopic data for analogs provide insights into structural confirmation:
- EMAC2062 () :
- Thiazolidinone Derivatives (): ¹³C-NMR: Thiazole carbons at 165–175 ppm, benzamide carbonyl at ~167 ppm .
These data suggest that the target compound’s NMR and IR spectra would exhibit characteristic peaks for the thiazole ring (C=S/C-N) and benzamide carbonyl (~165–170 ppm in ¹³C-NMR).
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